molecular formula C7H8ClFN2 B14844403 2-(3-Chloro-2-fluoropyridin-4-YL)ethanamine

2-(3-Chloro-2-fluoropyridin-4-YL)ethanamine

Cat. No.: B14844403
M. Wt: 174.60 g/mol
InChI Key: WMGINOLPGPWQTP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloro-2-fluoropyridin-4-YL)ethanamine typically involves the reaction of 3-chloro-2-fluoropyridine with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(3-Chloro-2-fluoropyridin-4-YL)ethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-2-fluoropyridin-4-YL)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

  • 2-(2-Chloro-3-fluoropyridin-4-yl)ethanamine
  • (2-Chloro-3-fluoropyridin-4-yl)methanol
  • 1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine

Comparison: 2-(3-Chloro-2-fluoropyridin-4-YL)ethanamine is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

Molecular Formula

C7H8ClFN2

Molecular Weight

174.60 g/mol

IUPAC Name

2-(3-chloro-2-fluoropyridin-4-yl)ethanamine

InChI

InChI=1S/C7H8ClFN2/c8-6-5(1-3-10)2-4-11-7(6)9/h2,4H,1,3,10H2

InChI Key

WMGINOLPGPWQTP-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1CCN)Cl)F

Origin of Product

United States

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